N-{2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-L-tryptophan
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Overview
Description
N-{2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-L-tryptophan is a complex organic compound that features a unique structure combining a benzo[c]chromen moiety with an L-tryptophan derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-L-tryptophan typically involves multiple steps:
Formation of the benzo[c]chromen core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[c]chromen structure.
Attachment of the propanoyl group: The benzo[c]chromen core is then reacted with a propanoyl chloride derivative in the presence of a base such as pyridine to form the propanoyl intermediate.
Coupling with L-tryptophan: The final step involves coupling the propanoyl intermediate with L-tryptophan using a coupling agent like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The benzo[c]chromen moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: The propanoyl group can be substituted with other acyl groups using acylation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various acyl derivatives.
Scientific Research Applications
N-{2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-L-tryptophan has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-L-tryptophan involves its interaction with specific molecular targets and pathways. The benzo[c]chromen moiety may interact with enzymes or receptors, modulating their activity. The L-tryptophan derivative can influence neurotransmitter pathways, potentially affecting mood and cognitive functions.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-beta-alanine
- 2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid
- 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxy-acetic acid
Uniqueness
N-{2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-L-tryptophan is unique due to the combination of the benzo[c]chromen moiety with an L-tryptophan derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H26N2O6 |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanoylamino]propanoic acid |
InChI |
InChI=1S/C27H26N2O6/c1-15(25(30)29-23(26(31)32)12-16-14-28-22-9-5-4-6-18(16)22)34-17-10-11-20-19-7-2-3-8-21(19)27(33)35-24(20)13-17/h4-6,9-11,13-15,23,28H,2-3,7-8,12H2,1H3,(H,29,30)(H,31,32)/t15?,23-/m0/s1 |
InChI Key |
DXICFGQSCWLYEU-GMTBNIFVSA-N |
Isomeric SMILES |
CC(C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)OC3=CC4=C(C=C3)C5=C(CCCC5)C(=O)O4 |
Canonical SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)OC3=CC4=C(C=C3)C5=C(CCCC5)C(=O)O4 |
Origin of Product |
United States |
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